![molecular formula C14H14N2O B168354 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 115310-16-2](/img/structure/B168354.png)
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one
Übersicht
Beschreibung
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic compound that has been developed for its potential use in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one involves the inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of certain kinases, which play a critical role in various cellular processes. Additionally, the compound has been found to activate specific signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of specific enzymes, leading to changes in cellular function. Additionally, the compound has been found to activate specific signaling pathways, leading to changes in gene expression and cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one in lab experiments is its potency. The compound has been found to have a potent inhibitory effect on certain enzymes, making it useful for studying enzyme kinetics. Additionally, the compound has been found to activate specific signaling pathways, making it useful for studying cellular processes. However, one limitation of using the compound in lab experiments is its specificity. The compound may have off-target effects, leading to unintended consequences.
Zukünftige Richtungen
There are several future directions for research involving 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one. One direction is to investigate the compound's potential as a therapeutic agent. The compound has been found to have potent inhibitory effects on specific enzymes, making it a potential drug candidate for certain diseases. Additionally, future research could investigate the compound's potential as a tool for studying specific signaling pathways in various cellular processes. Finally, future research could investigate the compound's specificity and potential off-target effects, leading to the development of more specific compounds.
Wissenschaftliche Forschungsanwendungen
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one has been found to have a variety of scientific research applications. The compound has been used as a tool to investigate the mechanism of action of various biological processes. It has been found to have a potent inhibitory effect on certain enzymes, making it useful for studying enzyme kinetics. Additionally, the compound has been used to investigate the role of specific signaling pathways in various cellular processes.
Eigenschaften
IUPAC Name |
1-benzyl-6,7-dihydro-5H-indazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14-8-4-7-13-12(14)9-15-16(13)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRACVAICNSDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2CC3=CC=CC=C3)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406229 | |
Record name | 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
CAS RN |
115310-16-2 | |
Record name | 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.